

# Technical Support Center: Defibrotide Clinical Trials and Historical Control Groups

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Defibrotide |           |
| Cat. No.:            | B3416472    | Get Quote |

This technical support center provides guidance and answers frequently asked questions regarding the use of historical control groups in **defibrotide** clinical trials for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).

# Frequently Asked Questions (FAQs)

Q1: Why were historical control groups used in pivotal **defibrotide** clinical trials instead of a concurrent placebo group?

A: In the context of severe hepatic VOD/SOS with multi-organ failure (MOF), a randomized placebo-controlled trial was considered unethical.[1] Untreated severe VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[2][3][4] Given the life-threatening nature of the condition, providing a placebo to a control group was not a viable option.[1] Therefore, a historical control group was utilized to provide a basis for comparison to assess the efficacy of **defibrotide**.[2][3] This approach is often considered in clinical trials for rare and life-threatening diseases where enrolling a concurrent control group is challenging or ethically problematic.[5] [6][7]

Q2: What are the primary limitations of using historical control groups in clinical research?

A: The use of historical controls can introduce several potential biases.[5][8][9] Key limitations include:

## Troubleshooting & Optimization





- Lack of Randomization: This can lead to baseline differences between the treatment and control groups, potentially confounding the results.[8]
- Blinding: It is not feasible to blind investigators or patients when using a historical control group, which can introduce bias in outcome assessment and patient management.[8]
- Changes in Standard of Care: Medical practices and supportive care may evolve over time. This means the standard of care received by the historical control group might differ from that of the prospectively treated group, potentially affecting outcomes.[9]
- Differences in Data Collection: The methods and rigor of data collection may differ between a prospective trial and a retrospective chart review for a historical cohort, leading to inconsistencies.[8]
- Patient Selection Bias: There may be subtle differences in the patient populations over time, including referral patterns and eligibility criteria, that are not fully captured in the available data.[9]

Q3: How was the historical control group selected for the Phase 3 **defibrotide** trial to minimize bias?

A: A rigorous methodology was employed to select the historical control group to ensure they were as comparable as possible to the patients receiving **defibrotide**.[2] The process involved:

- Extensive Chart Review: An independent medical review committee, blinded to patient outcomes, reviewed 6,867 medical charts of hematopoietic stem cell transplantation (HSCT) patients from 35 participating centers.[2][4][10]
- Strict Eligibility Criteria: The historical control patients had to meet the same stringent
  inclusion and exclusion criteria as the patients in the **defibrotide** treatment arm, including an
  unequivocal diagnosis of VOD/SOS with MOF.[2]
- Blinded Adjudication: The independent medical review committee was blinded to patient outcomes during the selection process to prevent bias.[2][4]
- Temporal Proximity: The majority of the historical control patients (66%) were diagnosed between 2000 and 2006, which was reasonably close to the enrollment period of the



defibrotide-treated patients, helping to ensure comparable supportive care.[2]

# **Troubleshooting Guides**

Issue: Difficulty in interpreting efficacy data due to the non-randomized nature of the control group.

#### **Troubleshooting Steps:**

- Focus on Propensity-Adjusted Analysis: The primary analysis of the Phase 3 trial used a propensity-adjusted analysis to account for baseline differences between the **defibrotide** and historical control groups.[2][3][4] This statistical method helps to mitigate some of the biases associated with non-randomized comparisons.
- Examine Baseline Characteristics: Carefully review the baseline characteristics of both the treatment and historical control groups. In the pivotal Phase 3 trial, the groups were reported to be well-balanced for key prognostic factors.[2][4][10]
- Consider the Magnitude of the Effect: While acknowledging the limitations, the observed differences in survival and complete response rates between the groups were statistically significant, suggesting a clinically meaningful treatment effect. [2][3][4]

Issue: Concerns about the comparability of supportive care between the historical control and **defibrotide**-treated groups.

#### **Troubleshooting Steps:**

- Review the Study Protocol for Supportive Care Guidelines: The Phase 3 trial protocol likely outlined standards for supportive care for the prospectively enrolled patients.
- Acknowledge the Inherent Limitation: It is a recognized limitation that subtle changes in supportive care over time cannot be fully controlled for in a historical control design.[9]
- Focus on the Consistency of Results: The positive outcomes with **defibrotide** have been observed across different studies, including a dose-finding study and an expanded access program, which strengthens the overall evidence.[10][11]



## **Data Presentation**

Table 1: Patient Demographics and Baseline Characteristics in the Phase 3 Defibrotide Trial

| Characteristic                | Defibrotide (n=102)            | Historical Control (n=32)       |
|-------------------------------|--------------------------------|---------------------------------|
| Median Age (years)            | 21 (range: 1 month - 72 years) | 18 (range: 5 months - 57 years) |
| Pediatric Patients            | 43%                            | 44%                             |
| Male                          | 63%                            | 53%                             |
| Allogeneic SCT                | 88%                            | 84%                             |
| Prior SCT                     | 13%                            | 3%                              |
| Ventilator/Dialysis Dependent | 38%                            | 38%                             |

Source: Data compiled from FDA review documents and publications of the Phase 3 trial.[1][10]

Table 2: Efficacy Outcomes at Day +100 Post-HSCT in the Phase 3 Defibrotide Trial

| Outcome                        | Defibrotide (n=102) | Historical Control<br>(n=32) | P-value |
|--------------------------------|---------------------|------------------------------|---------|
| Survival Rate                  | 38.2%               | 25%                          | 0.0109  |
| Complete Response<br>(CR) Rate | 25.5%               | 12.5%                        | 0.0160  |

Source: Data from the pivotal Phase 3 trial. The p-values are from a propensity-adjusted analysis.[2][3][4]

Table 3: Incidence of Selected Hemorrhagic Adverse Events (Any Grade)



| Adverse Event                    | Defibrotide (n=176) | Historical Control (n=32) |
|----------------------------------|---------------------|---------------------------|
| Pulmonary Alveolar<br>Hemorrhage | 11.8%               | 15.6%                     |
| Gastrointestinal Bleeding        | 7.8%                | 9.4%                      |
| Conjunctival Hemorrhage          | 6.3%                | 9.4%                      |
| Petechiae                        | 5.1%                | 28.1%                     |
| Mouth Hemorrhage                 | 2.3%                | 9.4%                      |

Source: Safety data from studies 1 and 2.[10]

# **Experimental Protocols**

Methodology for the Pivotal Phase 3 Historical Control Trial of Defibrotide

- Study Design: This was an open-label, multi-center, historical control study.[10]
- Treatment Group: 102 patients with a diagnosis of hepatic VOD/SOS with multi-organ failure following HSCT were enrolled prospectively and treated with defibrotide.[2][4]
  - Dosing: **Defibrotide** was administered at a dose of 6.25 mg/kg every 6 hours (25 mg/kg/day), infused over 2 hours.[10]
  - Duration of Treatment: Treatment was given for a minimum of 21 days and continued until the signs and symptoms of VOD resolved. The median duration of treatment was 22 days.
     [10]
- Historical Control Group Selection:
  - A retrospective review of 6,867 medical charts from 35 HSCT centers was conducted.[2][4]
  - An independent medical review committee, blinded to patient outcomes, selected 32
    patients who met the same eligibility criteria as the treatment group.[2][10]
- Primary Endpoint: Survival at Day +100 post-HSCT.[2][3]



- Secondary Endpoint: Complete response (CR) at Day +100 post-HSCT, defined as a total bilirubin level of less than 2 mg/dL and resolution of MOF.[3][10]
- Statistical Analysis: A propensity-adjusted analysis was used to compare the primary and secondary endpoints between the **defibrotide**-treated group and the historical control group to account for potential baseline differences.[2][4]

## **Visualizations**

Caption: Workflow of the Phase 3 defibrotide trial utilizing a historical control group.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase 3 trial of defibrotide for the treatment of severe veno-occlusive disease and multiorgan failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic use of historical controls in clinical trials for rare disease research: a reevaluation of the MILES trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CLINICAL TRIALS Historical Controls in Rare Disease Drug Development: Using RWE to Overcome Key Challenges [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap to using historical controls in clinical trials by Drug Information Association Adaptive Design Scientific Working Group (DIA-ADSWG) PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Defibrotide for the Treatment of Hepatic Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome Following Nontransplant-Associated Chemotherapy: Final Results From a Post Hoc Analysis of Data From an Expanded-Access Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Defibrotide Clinical Trials and Historical Control Groups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416472#limitations-of-historical-control-groups-in-defibrotide-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com